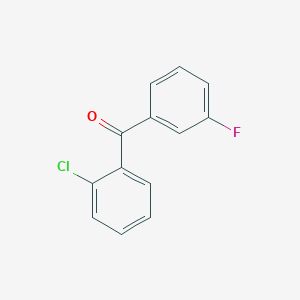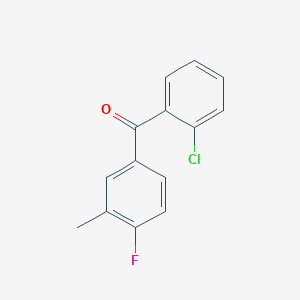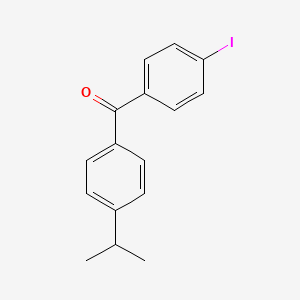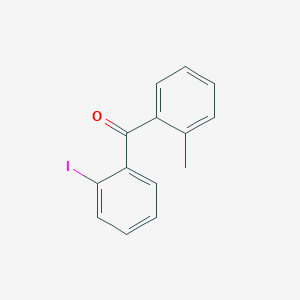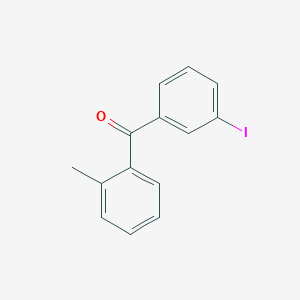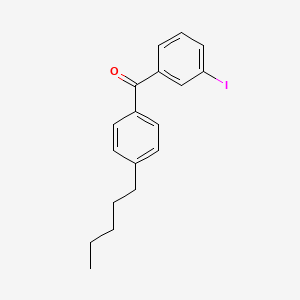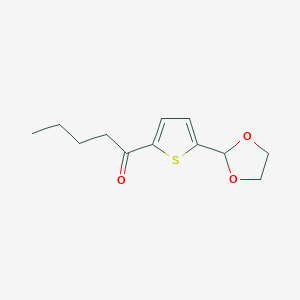
Butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone” (BDTK) is a compound with a unique chemical structure. It is related to “Butyl 5-(1,3-Dioxolan-2-yl)-2-thiophenecarboxylate” with the CAS Number: 898772-14-0 .
Molecular Structure Analysis
The BDTK molecule contains a total of 33 bonds. There are 17 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 2 five-membered rings, 1 ketone (aromatic), 2 ethers (aliphatic), and 1 Thiophene .Physical And Chemical Properties Analysis
The molecular weight of BDTK is 240.32 g/mol. The related compound “Butyl 5-(1,3-Dioxolan-2-yl)-2-thiophenecarboxylate” has a molecular weight of 257.33 .Applications De Recherche Scientifique
Organic Synthesis: Suzuki–Miyaura Coupling
In organic chemistry, this compound can be utilized as a precursor in the Suzuki–Miyaura coupling process. This reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental step in constructing complex organic molecules. The presence of the 1,3-dioxolan-2-yl group in the compound can enhance the stability and reactivity of boron reagents used in this coupling .
Medicinal Chemistry: Prodrug Design
The ketone functionality of this compound allows it to serve as a building block in the design of prodrugs. Prodrugs are compounds that undergo metabolic conversion in the body to release the active pharmaceutical ingredient. The dioxolane ring can be strategically placed to modulate the drug’s release rate .
Agricultural Chemistry: Pesticide Synthesis
In agriculture, this compound’s structural features make it suitable for synthesizing pesticides. The thiophene moiety is a common component in many herbicides and insecticides, providing the necessary lipophilicity for cellular uptake .
Materials Science: Polymer Precursors
The compound’s functional groups are valuable in materials science for synthesizing polymer precursors. The dioxolane ring can act as a linker or a flexible segment in polymers, impacting the material’s properties such as elasticity and chemical resistance .
Environmental Science: Analytical Reagent
In environmental science, the compound can be used as an analytical reagent. Its specific reactivity with certain pollutants or its ability to form complexes with metals can be exploited in environmental sampling and analysis .
Energy Sector: Organic Photovoltaic Materials
For the energy sector, this compound can contribute to the development of organic photovoltaic materials. The thiophene ring is a common component in conjugated polymers used in solar cells due to its excellent electronic properties .
Food Industry: Flavor and Fragrance Chemistry
In the food industry, the compound can be involved in the synthesis of flavor and fragrance chemicals. The ketone group can undergo various reactions to produce a wide range of aroma compounds .
Cosmetics: UV Filters and Active Ingredients
Lastly, in the cosmetics industry, the compound’s structure can be modified to create UV filters or active ingredients for skincare products. The thiophene ring can absorb UV light, making it a potential candidate for sun protection formulations .
Propriétés
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3S/c1-2-3-4-9(13)10-5-6-11(16-10)12-14-7-8-15-12/h5-6,12H,2-4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFIKHCGQMFRPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641874 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone | |
CAS RN |
898771-86-3 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

